molecular formula C30H32BrNO7 B11589055 Tetrahydrofuran-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11589055
M. Wt: 598.5 g/mol
InChI Key: NVAYIMNXZLAEQS-UHFFFAOYSA-N
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Description

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile.

    Bromination and hydroxylation of the phenyl ring: This step involves the selective bromination and hydroxylation of the phenyl ring, which can be achieved using bromine and a suitable hydroxylating agent.

    Formation of the hexahydroquinoline core: This involves a multi-step process including cyclization and reduction reactions.

    Final coupling and esterification: The final step involves coupling the various fragments together and esterifying the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its complex structure, it may have potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: It may have potential as a therapeutic agent due to its unique structure and functional groups.

Industry

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets through its multiple functional groups. These interactions may involve hydrogen bonding, van der Waals forces, and covalent bonding with specific amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Heparinoid Compounds: Compounds with structures similar to heparin.

Uniqueness

What sets (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions

Properties

Molecular Formula

C30H32BrNO7

Molecular Weight

598.5 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H32BrNO7/c1-16-26(30(35)39-15-19-7-6-10-38-19)27(18-11-21(31)29(34)25(14-18)37-3)28-22(32-16)12-17(13-23(28)33)20-8-4-5-9-24(20)36-2/h4-5,8-9,11,14,17,19,27,32,34H,6-7,10,12-13,15H2,1-3H3

InChI Key

NVAYIMNXZLAEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OCC5CCCO5

Origin of Product

United States

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